

An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylpyrimidine

Cat. No.: B1353919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4,5-dimethylpyrimidine**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its reactive chloro-substituent, this pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Core Properties and Data

2-Chloro-4,5-dimethylpyrimidine, with the CAS number 34916-68-2, possesses a unique molecular structure that makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Quantitative Data Summary

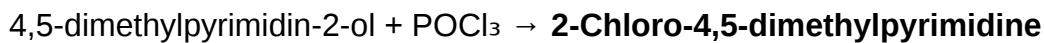
The following table summarizes the key physical and chemical properties of **2-Chloro-4,5-dimethylpyrimidine** and its close structural analogs. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Notes
CAS Number	34916-68-2	
Molecular Formula	C ₆ H ₇ CIN ₂	
Molecular Weight	142.59 g/mol	[1]
Melting Point	22.5-26 °C	[1]
Boiling Point	242.1±9.0 °C at 760 mmHg	[1]
Density	1.184±0.06 g/cm ³	
InChI Key	DBQFXQNGQUPVER-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=CN=C(N=C1C)Cl	[1]

Note: Due to limited publicly available data for **2-Chloro-4,5-dimethylpyrimidine**, some properties of its isomers are included for reference.

Analogous Compound	CAS Number	Molecular Weight	Melting Point (°C)
2-Chloro-4,6-dimethylpyrimidine	4472-44-0	142.59	34-38
2-Chloro-4-methylpyrimidine	13036-57-2	128.56	45-50

Synthesis and Experimental Protocols


The synthesis of chloropyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form). A general and widely applicable method utilizes phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.

Plausible Synthesis of 2-Chloro-4,5-dimethylpyrimidine

While a specific detailed protocol for **2-Chloro-4,5-dimethylpyrimidine** is not readily available in the surveyed literature, a plausible and effective method can be extrapolated from the

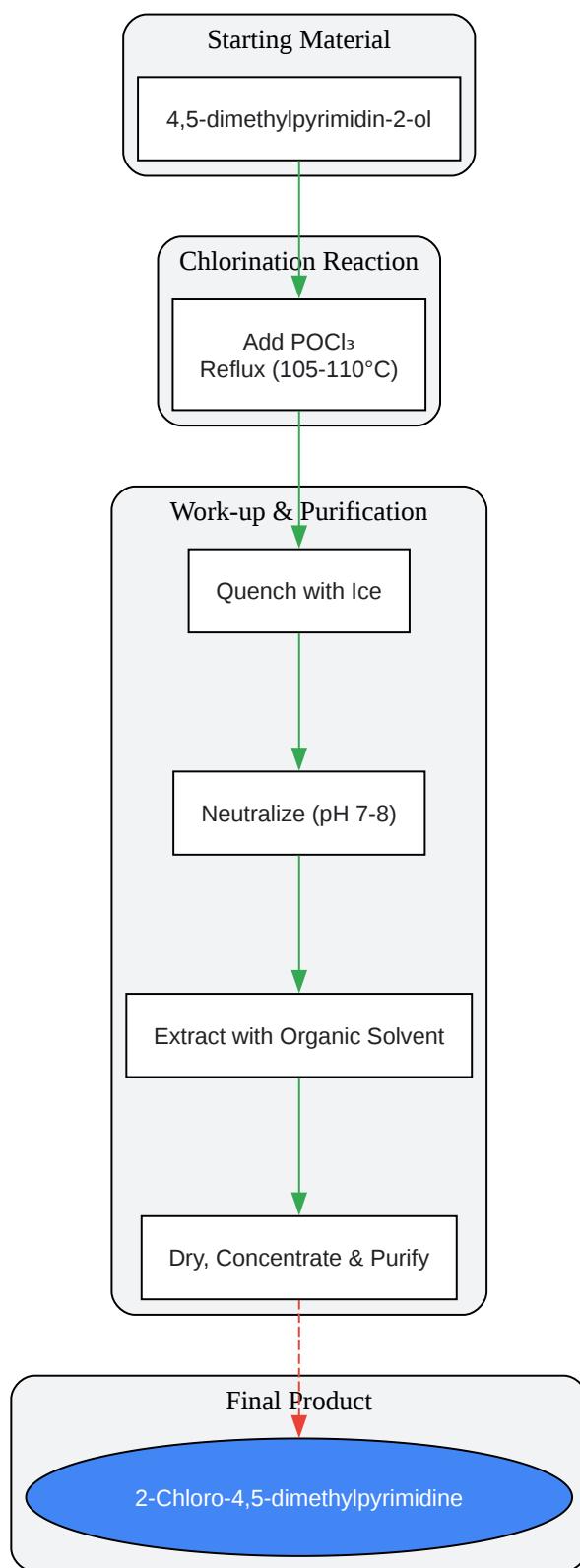
synthesis of its analogs, such as 2-chloro-4-methylpyrimidine. This would involve the chlorination of 4,5-dimethylpyrimidin-2-ol.

Reaction:

Detailed Experimental Protocol (Hypothetical):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethylpyrimidin-2-ol (1 equivalent).
- Addition of Reagent: Carefully add phosphorus oxychloride (POCl_3) (3-5 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
- Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl_3 by pouring the mixture onto crushed ice.
- Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.
- Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-Chloro-4,5-dimethylpyrimidine** by column chromatography on silica gel or by recrystallization to yield the pure compound.

Applications in Drug Discovery and Development


The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The 2-chloro-substituted pyrimidines are particularly valuable as they serve as versatile intermediates for the synthesis of a diverse range of derivatives.^[2] The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of various functionalities, including amines, alcohols, and thiols, to generate libraries of compounds for screening in drug discovery programs. These modifications can be crucial for modulating the pharmacological properties of the final compounds, such as their binding affinity to biological targets, solubility, and metabolic stability.

While specific drugs derived directly from **2-Chloro-4,5-dimethylpyrimidine** are not prominently documented, its structural motif is relevant in the broader context of pyrimidine-based drug design, which has led to the development of anticancer, antiviral, and anti-inflammatory agents.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2-Chloro-4,5-dimethylpyrimidine** from its corresponding hydroxypyrimidine precursor.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Chloro-4,5-dimethylpyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353919#cas-number-for-2-chloro-4-5-dimethylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com